(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride

chiral building block enantiomeric purity asymmetric synthesis

(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride (CAS 1338222-39-1) is a chiral, enantiopure piperidinyl urea derivative supplied as the hydrochloride salt (C₈H₁₈ClN₃O, MW 207.70 g/mol). It belongs to the class of 3-substituted piperidine ureas, which have been broadly investigated as ligands for G-protein-coupled receptors, ion channels, and as inhibitors of protein-protein interactions such as the DCN1-UBE2M complex.

Molecular Formula C8H18ClN3O
Molecular Weight 207.70
CAS No. 1338222-39-1
Cat. No. B3027572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride
CAS1338222-39-1
Molecular FormulaC8H18ClN3O
Molecular Weight207.70
Structural Identifiers
SMILESCN(C)C(=O)NC1CCCNC1.Cl
InChIInChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m0./s1
InChIKeyFOHHWQWGPZHBNS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride (CAS 1338222-39-1): Chiral Piperidinyl Urea Building Block for Medicinal Chemistry Procurement


(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride (CAS 1338222-39-1) is a chiral, enantiopure piperidinyl urea derivative supplied as the hydrochloride salt (C₈H₁₈ClN₃O, MW 207.70 g/mol) [1]. It belongs to the class of 3-substituted piperidine ureas, which have been broadly investigated as ligands for G-protein-coupled receptors, ion channels, and as inhibitors of protein-protein interactions such as the DCN1-UBE2M complex [2]. The compound features a defined (S)-configuration at the piperidine 3-position, a dimethyl-substituted urea moiety, and a free secondary amine on the piperidine ring, positioning it as a versatile chiral scaffold for further derivatization in drug discovery programs .

Why Generic Substitution of (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride Fails: Stereochemical, Regiochemical, and Salt-Form Differentiation


Interchanging this compound with its racemate, R-enantiomer, des-dimethyl analog, or regioisomeric N1-piperidinyl urea is not scientifically equivalent. The (S)-configuration at the piperidine 3-position introduces distinct three-dimensional topology that can critically alter target binding, as demonstrated across piperidinyl urea series targeting DCN1 and opioid receptors [1]. The 3-substitution pattern places the urea pharmacophore in a different spatial orientation relative to the piperidine nitrogen compared to 1- or 4-substituted regioisomers, affecting both hydrogen-bonding geometry and the trajectory of subsequent derivatization vectors [2]. The hydrochloride salt form confers aqueous solubility and formulation handling advantages over the free base (CAS 1057003-11-8), which lacks the ionizable counterion and exhibits different physicochemical behavior .

Quantitative Differentiation Evidence for (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride vs. Closest Analogs


Chiral Identity: Enantiomeric Configuration as a Determinant of Procurement Specification

The (S)-enantiomer (CAS 1338222-39-1) is differentiated from the (R)-enantiomer (CAS 1349699-86-0) and the racemate (CAS 1909337-04-7) by its defined absolute configuration, confirmed by the [α]D sign and the Isomeric SMILES notation CN(C)C(=O)N[C@H]1CCCNC1.Cl . In the broader piperidinyl urea class, stereochemistry at the piperidine 3-position has been shown to directly modulate target binding affinity; for example, related 3-substituted piperidine ureas disclosed in US 6,476,050 exhibit stereospecific receptor engagement at opioid receptors [1]. Procurement of the incorrect enantiomer or racemate introduces an uncontrolled variable that can confound SAR interpretation and lead to irreproducible biological results.

chiral building block enantiomeric purity asymmetric synthesis stereochemical differentiation

Salt-Form Advantage: Hydrochloride Salt Solubility vs. Free Base for Aqueous Assay Compatibility

The hydrochloride salt of (S)-3,3-dimethyl-1-(piperidin-3-yl)urea (CAS 1338222-39-1) is described by multiple vendors as a white crystalline solid that is soluble in water due to the presence of the hydrochloride counterion . In contrast, the corresponding free base (CAS 1057003-11-8, C₈H₁₇N₃O, MW 171.24 g/mol) lacks the ionizable HCl component and is not characterized as a salt form . The free base is available with a lower typical purity specification of 95% (AKSci) compared to 97–98% for the hydrochloride salt . The hydrochloride salt provides directly usable material for aqueous biological assay preparation without requiring a separate salt-formation or pH-adjustment step.

aqueous solubility hydrochloride salt free base formulation compatibility

Regiochemical Specificity: 3-Substituted Piperidine Urea vs. 1-Substituted Analog for Derivatization Vector Control

The target compound bears the urea functionality at the piperidine 3-position, leaving the piperidine NH as a free secondary amine available for further N-functionalization (e.g., acylation, alkylation, sulfonylation). The regioisomeric N,N-dimethyl-N'-piperidin-1-ylurea (CAS 66006-54-0, C₈H₁₇N₃O, MW 171.24 g/mol) has the urea attached to the piperidine nitrogen (N1), which consumes the amine nucleophile and fundamentally alters the accessible chemical space for SAR exploration . In the DCN1-UBE2M inhibitor series, the 4-aminopiperidinyl urea core was identified as a key potency driver, with the substitution position on the piperidine ring critically affecting binding to sub-pockets within the DCN1 protein [1]. The 3-substituted pattern places the derivatizable amine at a different vector angle compared to the 4-substituted core, enabling distinct chemical space exploration.

regiochemistry 3-substituted piperidine 1-substituted piperidine derivatization handle

Dimethyl Urea Substitution: Hydrogen-Bond Donor Profile vs. Unsubstituted Piperidinyl Urea

The N,N-dimethyl substitution on the urea terminus of the target compound distinguishes it from the fully unsubstituted piperidin-3-ylurea (CAS 1016751-11-3, C₆H₁₃N₃O, MW 143.19 g/mol) . The dimethyl groups eliminate two H-bond donor sites from the urea terminus (reducing total H-bond donors from 4 in the unsubstituted analog to 2 in the target), increase steric bulk, and enhance lipophilicity (LogP ~0.43 vs. an estimated lower value for the unsubstituted analog) . N-Methylation of urea pharmacophores has been shown in multiple series to improve metabolic stability by blocking N-dealkylation and N-oxidation pathways; in the DCN1 inhibitor series, metabolic soft spots including N-dealkylation of the piperidine ring were identified as key clearance mechanisms [1]. The dimethyl substitution may similarly modulate metabolic liability compared to unsubstituted or mono-substituted urea analogs.

dimethylurea hydrogen bonding N-methylation metabolic stability

Optimal Procurement and Application Scenarios for (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride Based on Quantitative Differentiation Evidence


Chiral Scaffold for Parallel SAR Library Synthesis Targeting GPCRs or Ion Channels

As established by the 3-substituted piperidine urea patent literature (US 6,476,050), compounds within this chemotype serve as ligands for opioid receptors and other GPCRs [1]. The (S)-enantiomer's defined stereochemistry (Evidence Item 1) and the free secondary amine on the piperidine ring (Evidence Item 3) enable systematic N-functionalization to generate focused chiral compound libraries. The hydrochloride salt form (Evidence Item 2) ensures aqueous compatibility for direct use in high-throughput screening without additional formulation steps. Researchers targeting CNS-penetrant GPCR modulators can use this scaffold to explore vector diversity while maintaining stereochemical integrity, avoiding the confounding variables introduced by racemic mixtures or regioisomeric scaffolds.

Key Intermediate for DCN1-UBE2M Protein-Protein Interaction Inhibitor Optimization

The piperidinyl urea chemotype has been validated as a core scaffold for DCN1-UBE2M PPI inhibitors, with compound 7 (IC₅₀ = 0.060 μM) demonstrating target engagement in biochemical and cellular assays [2]. While the published DCN1 series utilized 4-aminopiperidinyl ureas, the 3-substituted variant (Evidence Item 3) presents an alternative vector for exploring the Ile, Leu, and hinge sub-pockets identified in the DCN1 co-crystal structures (PDB 6BG5) [2]. The dimethyl urea substitution (Evidence Item 4) may offer differential metabolic stability compared to unsubstituted urea congeners, addressing the rapid microsomal clearance (CLint = 170 mL/min/kg) that limited early leads in this series [2].

Enantiopure Building Block for Asymmetric Synthesis of Trisubstituted Urea sEH Inhibitors

3,3-Disubstituted piperidine-derived trisubstituted ureas have been disclosed as highly potent soluble epoxide hydrolase (sEH) inhibitors, with some compounds achieving Ki values < 0.05 nM in FRET-based displacement assays [3]. The (S)-3,3-dimethyl-1-(piperidin-3-yl)urea scaffold provides the chiral 3-aminopiperidine core upon which the trisubstituted urea architecture can be assembled through sequential N-acylation and urea formation. The pre-installed dimethyl urea terminus (Evidence Item 4) differentiates the starting point for SAR from unsubstituted piperidinyl urea building blocks, allowing exploration of the sEH active site with a distinct H-bond donor/acceptor profile.

Reference Standard for Chiral Purity Determination in Quality Control Workflows

With vendor-specified purity of up to 98% and a defined MDL number (MFCD19381696) distinct from the R-enantiomer (MFCD18917182), this compound can serve as an authentic (S)-configuration reference standard for chiral HPLC method development and enantiomeric excess determination in synthetic chemistry workflows (Evidence Item 1) [1]. The hydrochloride salt's favorable aqueous solubility (Evidence Item 2) facilitates preparation of calibration standards at known concentrations for quantitative analysis, supporting pharmaceutical development and analytical quality control applications.

Quote Request

Request a Quote for (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.